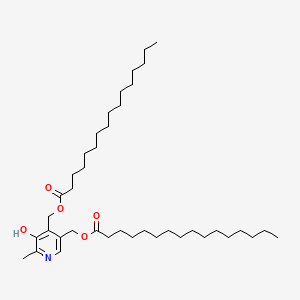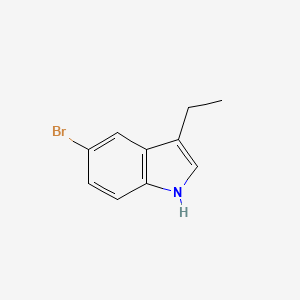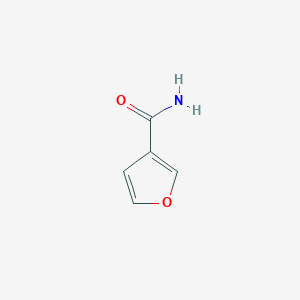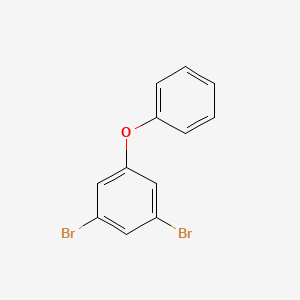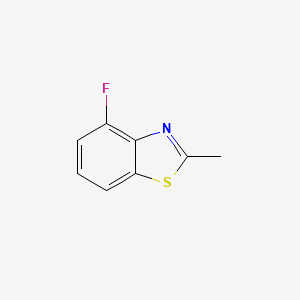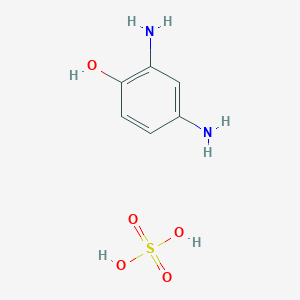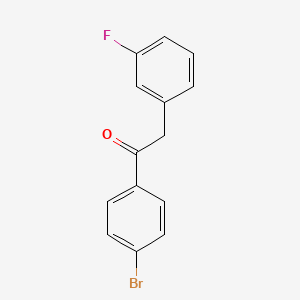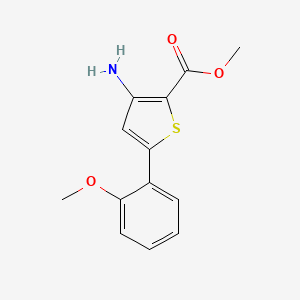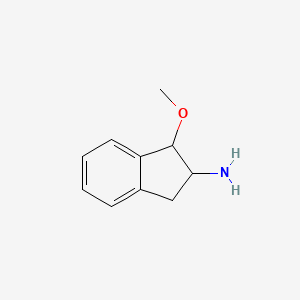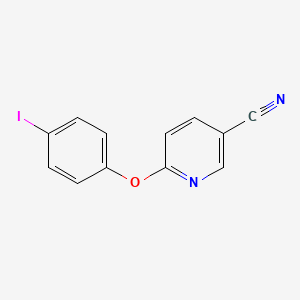
6-(4-Iodophenoxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Iodophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7IN2O . It has an average mass of 322.101 Da and a monoisotopic mass of 321.960297 Da .
Molecular Structure Analysis
The molecular structure of 6-(4-Iodophenoxy)nicotinonitrile is determined by its molecular formula, C12H7IN2O . Detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(4-Iodophenoxy)nicotinonitrile can be inferred from its molecular structure . Detailed properties would require experimental determination.Aplicaciones Científicas De Investigación
Antiprotozoal Activity
6-(4-Iodophenoxy)nicotinonitrile and its derivatives have been synthesized and evaluated for antiprotozoal activity. These compounds exhibit potent in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some derivatives showing promising results in an in vivo mouse model for Trypanosoma b.rhodesiense (Ismail et al., 2003).
Antimicrobial Activities
Some novel pyrido[2,3-d]pyrimidine derivatives synthesized from nicotinonitrile have displayed notable antibacterial and antifungal activities. These derivatives demonstrate the potential of nicotinonitrile-based compounds in developing new antimicrobial agents (Behalo, 2008).
Antioxidant Evaluation
Nicotinonitrile derivatives have also been synthesized and evaluated for their antioxidant properties. These compounds, through various synthetic pathways, have shown potential as antioxidants (Gouda et al., 2016).
Corrosion Inhibition
Research has indicated the effectiveness of nicotinonitrile compounds as corrosion inhibitors for metals in acidic environments. These studies reveal how such compounds can be used to protect industrial materials from corrosion, thereby enhancing their longevity and performance (Singh et al., 2016).
Photophysical Studies
Nicotinonitrile derivatives have been synthesized and studied for their potential as luminescent materials. These studies focus on understanding the photophysical properties of these compounds, which can be applied in the field of optoelectronics and light-emitting materials (Ahipa et al., 2014).
Propiedades
IUPAC Name |
6-(4-iodophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWVXAWYTGCGSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

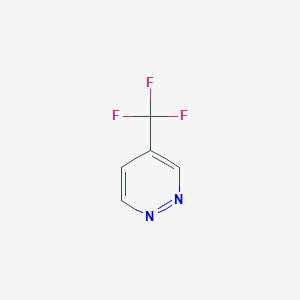
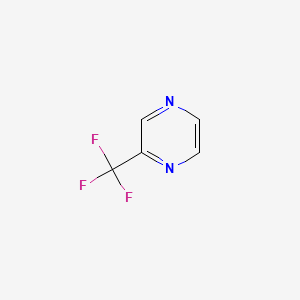
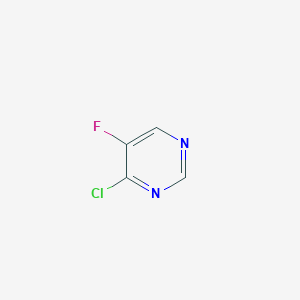
![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
